molecular formula C13H17N3 B1471728 (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1267326-50-0

(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B1471728
CAS No.: 1267326-50-0
M. Wt: 215.29 g/mol
InChI Key: ZPBXNRNKRYXORB-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine is a benzimidazole-based chemical compound offered for research purposes. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its structural resemblance to naturally occurring nucleotides, which allows it to interact with various biological targets . This specific derivative features a cyclopentyl substitution on one nitrogen and an aminomethyl functional group at the 5-position, modifications that are often explored to optimize a compound's pharmacological profile and binding affinity. Benzimidazole derivatives demonstrate a wide spectrum of biological activities, making them valuable templates in drug discovery . Research into similar compounds has indicated potential for anticancer , antimicrobial , and antitubercular applications . The presence of the methanamine group provides a handle for further chemical modification, allowing researchers to synthesize novel analogs or create prodrugs, thereby expanding its utility in structure-activity relationship (SAR) studies . This compound is intended for use in laboratory research to investigate these and other potential biochemical pathways and mechanisms. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(1-cyclopentylbenzimidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-8-10-5-6-13-12(7-10)15-9-16(13)11-3-1-2-4-11/h5-7,9,11H,1-4,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBXNRNKRYXORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2C=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins or nucleic acids, while others may alter signal transduction pathways.

Action Environment

The action environment can greatly influence the efficacy and stability of imidazole derivatives. Factors such as pH, temperature, and the presence of other substances can all affect how these compounds behave.

Biochemical Analysis

Biochemical Properties

(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzimidazole core is known to interact with enzymes such as kinases and oxidoreductases, influencing their activity and stability. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function. These interactions are crucial for its role in modulating biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, influencing their structure and function. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their activity. These molecular interactions are critical for its role in regulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific enzymes and signaling pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation without causing harm. These dosage effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties and activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. These interactions are important for understanding its metabolic fate and potential effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, this compound can bind to proteins in the cytoplasm and nucleus, affecting its distribution and accumulation within different cellular compartments. These transport and distribution properties are critical for its biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. Additionally, this compound can be found in the cytoplasm and mitochondria, where it modulates cellular metabolism and signaling pathways. These subcellular localization properties are important for understanding its mechanism of action and potential effects on cellular function.

Biological Activity

(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C13H17N3
  • Molecular Weight : 215.29 g/mol
  • InChI : InChI=1S/C13H17N3/c14-8-10-5-6-13-12(7-9)11(10)15-4/h5-7,11H,8-9,14H2,1-4H3

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds within the benzimidazole family often exhibit their effects through:

  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in critical biochemical pathways.
  • Receptor Modulation : They can act as ligands for various receptors, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, in vitro assays against lung cancer cell lines such as A549 and HCC827 revealed the following IC50 values:

CompoundCell LineIC50 (µM)
This compoundA5492.12 ± 0.21
This compoundHCC8275.13 ± 0.97
This compoundNCI-H3580.85 ± 0.05

These results indicate a potent inhibitory effect on cell proliferation, suggesting potential for development as an anticancer agent.

Mechanism of Antitumor Activity

The antitumor effects are believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit cell cycle progression. The benzimidazole core structure is known for its ability to interact with DNA and disrupt replication processes.

Study on Pseudomonas aeruginosa

A study investigating the compound's effects on Pseudomonas aeruginosa highlighted its role as a quorum sensing inhibitor. The compound was shown to reduce pyocyanin production and biofilm formation, which are critical factors in the virulence of this pathogen. The IC50 for this effect was reported at approximately 3.2 μM, demonstrating its potential as an antibiotic adjuvant therapy.

Cytotoxicity Assessment

While the compound exhibits promising antitumor properties, cytotoxicity against normal cells is also a concern. In cytotoxicity assays using human lung fibroblast MRC-5 cells, it was observed that:

CompoundCell LineIC50 (µM)
This compoundMRC-53.11 ± 0.26

This indicates that while effective against cancer cells, further optimization is required to enhance selectivity and reduce toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituents at the 1- and 2-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Compound Name R Group (1-Position) Additional Substituents Molecular Formula Key Properties/Activities References
(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine Cyclopentyl None C₁₃H₁₇N₃ High lipophilicity (predicted) -
(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine Cyclopropyl 2-Methyl C₁₂H₁₅N₃ Increased steric hindrance
N-(1-butyl-2-propyl-1H-benzo[d]imidazol-5-yl)methanesulfonamide Butyl 2-Propyl, methanesulfonamide C₁₄H₂₀N₃O₂S 92.73% anti-inflammatory activity
(1H-Benzo[d]imidazol-5-yl)methanamine hydrochloride H (unsubstituted) None C₈H₉N₃·HCl Base compound; similarity score 0.82
(1-phenyl-1H-benzo[d]imidazol-5-yl)methanamine Phenyl None C₁₃H₁₃N₃ Enhanced π-π interactions
4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole 4-Chlorobenzyl 3,5-Dimethylisoxazole C₁₉H₁₇ClN₄O Potential kinase inhibition

Pharmacological Activity

  • Anti-inflammatory Derivatives: Alkyl chain length at the 1-position correlates with efficacy. For example, N-(1-hexyl-2-propyl-1H-benzo[d]imidazol-5-yl)methanesulfonamide showed 97.62% edema reduction in carrageenan-induced models, outperforming shorter chains (butyl: 92.73%, pentyl: 95.64%) .
  • Kinase Inhibitors : The 4-chlorobenzyl derivative (Table 1) demonstrates structural features common in kinase inhibitors, suggesting that the target compound’s cyclopentyl group could be optimized for similar applications .

Physicochemical Properties

  • Lipophilicity : Cyclopentyl (logP ~3.5, predicted) is more lipophilic than cyclopropyl (logP ~2.8) but less than phenyl (logP ~3.8). This positions the target compound as a mid-range candidate for blood-brain barrier penetration or membrane interaction .
  • Solubility : Unsubstituted analogs like (1H-benzo[d]imidazol-5-yl)methanamine hydrochloride exhibit higher aqueous solubility due to protonation of the amine group, whereas cyclopentyl and phenyl derivatives may require formulation adjustments .

Preparation Methods

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Classical Cyclization + Substitution Cyclization of o-phenylenediamine + nucleophilic substitution with NH3 Simple, well-established Moderate yield, limited scalability
Isothiocyanate-Diamine Coupling + DIC Cyclization Multi-step: epoxide ring opening, azide reduction, isothiocyanate formation, coupling with diamine, cyclization Improved scalability, sustainability More complex, lower initial yield
Microwave-Assisted Cyclization Cyclization under microwave irradiation Faster reaction times Sometimes lower yields

Q & A

Q. What are the optimal synthetic routes for (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Condensation of 1,2-phenylenediamine with a carbonyl derivative (e.g., aldehyde or ketone) under acidic or catalytic conditions to form the benzimidazole core. For example, LaCl₃-catalyzed one-pot reactions enable efficient cyclization .
  • Step 2 : Introduction of the cyclopentyl group via nucleophilic substitution or alkylation. Substitution at the N1 position of benzimidazole can be achieved using cyclopentyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3 : Functionalization of the 5-position with a methanamine group via reductive amination or nitrile reduction. Purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. How can the structure and purity of this compound be validated experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns. For example, the cyclopentyl group shows characteristic multiplet signals at δ 1.5–2.5 ppm, while the methanamine proton appears as a singlet near δ 3.7 ppm .
  • Infrared (IR) Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₆N₃: 214.1346) .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent contamination .

Advanced Research Questions

Q. How can hydrogen-bonding patterns influence the compound’s crystallographic behavior?

  • Methodological Answer :
  • Graph Set Analysis : Use single-crystal X-ray diffraction to classify hydrogen bonds (e.g., R₂²(8) motifs between NH₂ and adjacent imidazole N atoms). Etter’s rules help predict aggregation patterns .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals melting points correlated with H-bond strength. For example, strong intermolecular H-bonds increase melting points by 20–30°C compared to analogs .

Q. What computational approaches are suitable for modeling electronic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). Solvent effects (e.g., PCM for DMSO) improve accuracy .
  • Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., kinases) using AMBER force fields. Free-energy perturbation (FEP) quantifies substituent effects on binding .

Q. How can structural modifications enhance biological activity while minimizing toxicity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to improve lipophilicity (logP > 3.0) and blood-brain barrier penetration.
  • Toxicity Screening : Use in vitro assays (e.g., Ames test for mutagenicity, hERG inhibition assays). For example, methanamine derivatives show lower hERG inhibition (IC₅₀ > 10 μM) compared to ethylamine analogs .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Dynamic NMR : Resolve rotational isomerism in the cyclopentyl group by variable-temperature ¹H NMR (e.g., coalescence temperature ~100°C in DMSO-d₆) .
  • 2D Correlation Spectroscopy (COSY/NOESY) : Assign overlapping signals in crowded aromatic regions (e.g., NOE correlations between H5 and cyclopentyl protons confirm spatial proximity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine

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